molecular formula C17H24N2O2 B8109996 N,N-dimethyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N,N-dimethyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8109996
M. Wt: 288.4 g/mol
InChI Key: PFQGDSFJZZHETK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide typically involves the condensation and cyclization of appropriate precursors. One common method involves the reaction of chroman-2-one with piperidine derivatives under controlled conditions to form the spiro structure. The reaction is usually carried out in the presence of a base and a suitable solvent, such as ethanol, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N,N-dimethyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spiro structure and is also studied for its medicinal properties.

    N,N-dimethylacetamide: A simpler compound used as a solvent in organic synthesis.

Uniqueness

N,N-dimethyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N,N-dimethyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-19(2)16(20)11-13-12-17(7-9-18-10-8-17)21-15-6-4-3-5-14(13)15/h3-6,13,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQGDSFJZZHETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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